(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone
Description
This compound is a benzothiazole-piperazine hybrid with a methanone linker to a methylsulfonyl-substituted piperidine. Its structure integrates a benzo[d]thiazole core (substituted with an ethyl group at the 4-position), a piperazine ring, and a methylsulfonyl-piperidinyl moiety. The methylsulfonyl group may enhance metabolic stability or influence pharmacokinetic properties, such as solubility and blood-brain barrier penetration .
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2/c1-3-15-6-4-8-17-18(15)21-20(28-17)23-12-10-22(11-13-23)19(25)16-7-5-9-24(14-16)29(2,26)27/h4,6,8,16H,3,5,7,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKHIWKLBFYPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN(C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromide under basic conditions.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable solvent like ethanol.
Piperidine Ring Introduction: The piperidine ring is incorporated by reacting the intermediate with 1-(methylsulfonyl)piperidine under controlled conditions.
Final Coupling: The final step involves coupling the intermediate products to form the target compound, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Pharmacological Properties
Research indicates that compounds similar to (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone may act as antagonists at dopamine and serotonin receptors, potentially influencing various neurological pathways.
Potential Therapeutic Uses
- Antidepressant Activity : Due to its interaction with serotonin receptors, it may be explored as a treatment for depression.
- Antibacterial Properties : Some studies have shown that similar compounds exhibit antibacterial activity, suggesting potential use in treating infections.
- Cancer Therapy : Research is ongoing into its efficacy as a sigma receptor ligand, which could play a role in cancer treatment strategies .
Study on Sigma Receptor Ligands
A study published in ACS Omega explored sigma receptor ligands as potential pharmacotherapy for cancer and drug addiction. The findings indicated that compounds with structural similarities to this compound showed promising results in binding affinity and metabolic stability, making them suitable candidates for further development .
In another study focusing on the biological evaluation of sigma receptor ligands, it was found that certain derivatives exhibited high binding affinity and selectivity towards sigma receptors, indicating their potential therapeutic roles in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone likely involves binding to specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with aromatic amino acids in proteins, while the piperazine and piperidine rings can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other piperazine-benzothiazole derivatives and sulfonyl-containing compounds. Key analogues include:
Functional Comparisons
- Benzothiazole vs. Thiophene Cores : The benzothiazole moiety in the target compound may confer stronger DNA-binding or kinase-inhibitory activity compared to thiophene-based analogues (e.g., MK37, MK47) .
- Methylsulfonyl vs. Isoxazole/Isoelectronic Groups : The methylsulfonyl-piperidine group likely enhances solubility and metabolic stability relative to isoxazole-containing analogues (e.g., 941869-25-6), which may exhibit faster clearance .
- Ethyl Substitution : The 4-ethyl group on the benzothiazole ring may improve lipophilicity and membrane permeability compared to ethoxy-substituted derivatives (e.g., 941869-25-6) .
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : Methylsulfonyl groups (as in the target compound) are less prone to oxidative metabolism than trifluoromethyl groups (e.g., MK37) but may reduce CNS penetration due to increased polarity .
- Receptor Affinity : Piperazine derivatives with benzothiazole cores often show affinity for serotonin (5-HT) or dopamine receptors. The ethyl-benzothiazole substitution may enhance selectivity for 5-HT₁A over 5-HT₂A receptors compared to trifluoromethylphenyl analogues .
Research Findings and Limitations
- Gaps in Data : Specific binding affinities, toxicity profiles, and in vivo efficacy data for the target compound are unavailable in the provided evidence.
Biological Activity
The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is a complex organic molecule with significant potential for various biological activities. Its structural features, including the presence of piperazine and thiazole moieties, suggest a wide range of interactions with biological targets.
Structural Overview
This compound's molecular formula is with a molecular weight of approximately 504.7 g/mol. The structure incorporates multiple functional groups that enhance its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₈N₄O₃S₃ |
| Molecular Weight | 504.7 g/mol |
| CAS Number | 922650-77-9 |
The biological activity of this compound is likely mediated through several mechanisms:
- Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, particularly D4 receptors, which are implicated in various neuropsychiatric disorders .
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, suggesting potential efficacy against bacterial strains.
- Anticancer Properties : Piperazine and related structures have demonstrated anticancer effects in various studies, indicating that this compound may inhibit tumor growth through multiple pathways.
Antimicrobial Activity
A study on thiazole derivatives indicated that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further investigation into its potential as an antimicrobial agent.
Anticancer Effects
Research has shown that piperazine derivatives can effectively inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have displayed promising results in vitro against different cancer cell lines, indicating a need for further exploration of its anticancer potential .
Predictive Models
Utilizing predictive models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the possible biological activities of this compound based on its structural characteristics. This computational approach allows researchers to hypothesize about its interactions with various biological targets before conducting extensive laboratory studies.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
- Answer: The compound contains a benzo[d]thiazole core (with a 4-ethyl substituent), a piperazine ring, and a methylsulfonyl-piperidine moiety. The benzo[d]thiazole contributes to π-π stacking interactions, while the sulfonyl group enhances polarity and hydrogen-bonding potential . The piperazine and piperidine rings introduce conformational flexibility, influencing binding to biological targets . Reactivity is modulated by the electron-withdrawing sulfonyl group and the nucleophilic piperazine nitrogen .
Q. What synthetic methodologies are commonly employed for its preparation?
- Answer: Multi-step synthesis typically involves:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions .
- Step 2: Coupling of the piperazine ring to the benzo[d]thiazole using carbodiimide-based coupling agents (e.g., DCC or EDC) .
- Step 3: Introduction of the methylsulfonyl-piperidine moiety via nucleophilic substitution or Mitsunobu reactions .
- Key Conditions: Reflux in ethanol/DMF, purification via column chromatography, and characterization by NMR (1H/13C) and HRMS .
Q. How is the compound characterized to confirm its structural integrity?
- Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and carbon hybridization (e.g., sulfonyl groups show deshielded signals at ~3.3 ppm for methylsulfonyl) .
- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
- HPLC: Monitors purity (>95% typically required for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Answer:
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during sulfonylation steps .
- Catalyst Selection: Use of Pd/C or CuI for cross-coupling reactions enhances efficiency in heterocycle formation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes byproducts in cyclization steps .
- Example: A 15% yield increase was reported using microwave-assisted synthesis for analogous piperazine derivatives .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Answer:
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., methylsulfonyl-piperidine analogs in ).
- 2D NMR Techniques: COSY and HSQC resolve overlapping signals in crowded aromatic regions .
- X-ray Crystallography: Provides definitive confirmation of stereochemistry and bond angles, critical for sulfonyl-piperidine conformation .
Q. What strategies are used to evaluate its potential pharmacological activity?
- Answer:
- In Silico Screening: Molecular docking against targets like histamine receptors (H1/H4) predicts binding affinity .
- In Vitro Assays:
- Antimicrobial Activity: Broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Anti-inflammatory Activity: Inhibition of COX-2 or TNF-α in macrophage models .
- SAR Studies: Modifying the ethyl group on benzo[d]thiazole or sulfonyl substituents to correlate structure with efficacy .
Q. How can researchers address solubility challenges in biological assays?
- Answer:
- Co-solvent Systems: Use DMSO (≤0.1% v/v) to maintain compound stability without cell toxicity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
- Nanoparticle Encapsulation: Lipid-based carriers improve bioavailability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
